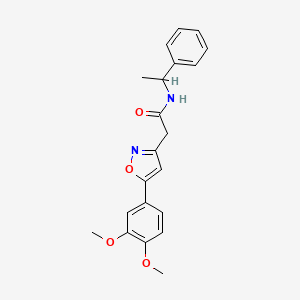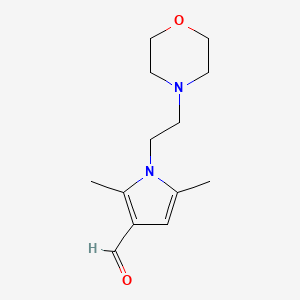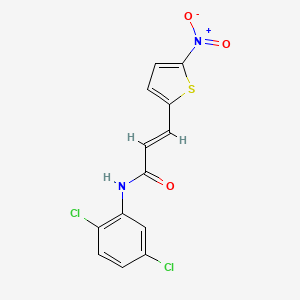
N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide, also known as FPhI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects.
作用機序
The mechanism of action of N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide involves the selective inhibition of the α7 nicotinic acetylcholine receptor. This compound binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand of the receptor. This results in the inhibition of the receptor and the downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has a high selectivity towards the α7 nicotinic acetylcholine receptor and does not affect other nicotinic acetylcholine receptors. This compound has also been shown to have a long half-life and stable in plasma. In vivo studies have shown that this compound can penetrate the blood-brain barrier and selectively inhibit the α7 nicotinic acetylcholine receptor in the brain.
実験室実験の利点と制限
One of the major advantages of N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide is its high selectivity towards the α7 nicotinic acetylcholine receptor. This allows for specific studies on the role of this receptor in various neurological disorders. This compound also has a long half-life and stable in plasma, which allows for prolonged studies. However, one of the limitations of this compound is its low yield of around 50%. This makes it expensive and time-consuming to synthesize.
将来の方向性
There are several future directions for the research on N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide. One of the major areas of focus is the development of this compound analogs with improved yield and potency. Another area of focus is the study of the role of α7 nicotinic acetylcholine receptor in other neurological disorders such as Parkinson's disease and depression. Furthermore, the use of this compound as a therapeutic agent for these disorders can also be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method of this compound involves the reaction of 4-fluoroaniline and 5-phenylisoxazole-3-carboxylic acid in the presence of a coupling agent. This compound has a selective inhibitory effect on the α7 nicotinic acetylcholine receptor and can be used as a tool compound to study the role of this receptor in neurological disorders. This compound has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on this compound, including the development of analogs and the study of the role of α7 nicotinic acetylcholine receptor in other neurological disorders.
合成法
The synthesis of N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide involves the reaction of 4-fluoroaniline and 5-phenylisoxazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane, and the product is purified using column chromatography. The yield of this compound obtained from this method is around 50%.
科学的研究の応用
N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide has been found to have potential applications in various areas of scientific research. One of the major areas of application is in the field of neuroscience. This compound has been shown to have a selective inhibitory effect on the α7 nicotinic acetylcholine receptor, which is involved in various neurological disorders such as Alzheimer's disease and schizophrenia. Therefore, this compound can be used as a tool compound to study the role of α7 nicotinic acetylcholine receptor in these disorders.
特性
IUPAC Name |
N-(4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-13-6-8-14(9-7-13)19-17(21)11-15-10-16(22-20-15)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJUJCIEIGYOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2622096.png)
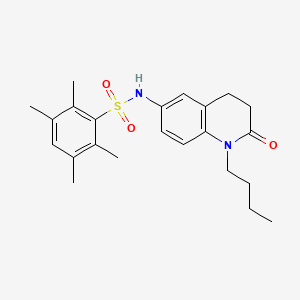
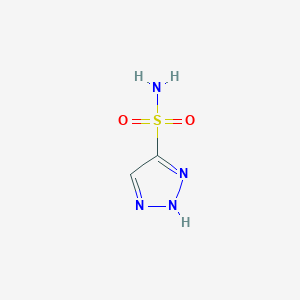

![5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2622103.png)

![2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2622106.png)
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2622109.png)

![2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2622111.png)
![8'-chloro-1-(2-(4-methoxyphenyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2622112.png)
